1,7-Di(methyl-d3)-naphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

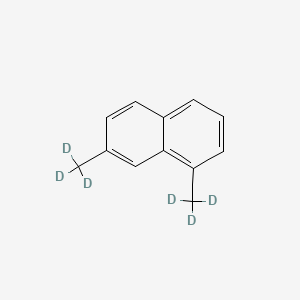

1,7-Di(methyl-d3)-naphthalene is a deuterated derivative of naphthalene, where the hydrogen atoms in the methyl groups at positions 1 and 7 are replaced with deuterium (d3). This compound is of interest in various scientific fields due to its unique isotopic labeling, which can be useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Di(methyl-d3)-naphthalene typically involves the deuteration of 1,7-dimethylnaphthalene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under elevated temperatures and pressures to ensure efficient deuterium incorporation.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maximize yield and efficiency. The deuterium gas used in the process is often recycled to reduce costs and environmental impact.

化学反应分析

Types of Reactions

1,7-Di(methyl-d3)-naphthalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Naphthoquinones and other oxygenated derivatives.

Reduction: Tetrahydronaphthalene and other reduced forms.

Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

科学研究应用

Analytical Chemistry

One of the primary applications of 1,7-Di(methyl-d3)-naphthalene is in analytical chemistry as an internal standard for mass spectrometry. Its unique isotopic labeling allows for precise quantification of compounds in complex mixtures. For instance:

- Mass Spectrometry : The use of deuterated compounds like this compound improves the accuracy of quantitative analyses by compensating for ionization variability among analytes .

- Nuclear Magnetic Resonance (NMR) : In NMR spectroscopy, the presence of deuterium can help elucidate molecular structures and dynamics by providing distinct resonance signals that differ from their hydrogen counterparts .

Material Science

The compound has been explored for its potential in developing advanced materials:

- Polymer Science : this compound can be used as a monomer or additive in polymer synthesis to create materials with specific thermal and mechanical properties. Its incorporation into polymers may enhance thermal stability compared to traditional polymers derived from non-deuterated naphthalenes .

- Organic Electronics : Research has indicated that deuterated polycyclic aromatic hydrocarbons can exhibit improved performance in organic electronic devices due to their unique electronic properties and stability under operational conditions .

Biological Studies

The biological implications of this compound have been investigated primarily concerning its metabolic pathways and toxicity:

- Metabolism Studies : The incorporation of deuterium allows researchers to trace metabolic pathways more accurately in biological systems. Studies have shown that deuterated compounds can alter metabolic rates and pathways compared to their non-deuterated analogs .

- Toxicological Assessments : Understanding the toxicity profiles of naphthalene derivatives is crucial for assessing environmental and health risks. Research indicates that this compound exhibits similar toxicological profiles to its non-deuterated forms but allows for more precise tracking and understanding of its effects at the cellular level .

Case Study 1: Quantitative Analysis Using Deuterated Standards

In a study published in Analytical Chemistry, researchers utilized this compound as an internal standard to quantify polycyclic aromatic hydrocarbons in environmental samples. The results demonstrated improved accuracy and precision compared to analyses without deuterated standards.

Case Study 2: Polymer Thermal Stability

A research article highlighted the synthesis of a new polymer incorporating this compound, which exhibited significantly enhanced thermal stability compared to traditional naphthalene-based polymers. This advancement opens avenues for developing materials suitable for high-temperature applications.

作用机制

The mechanism of action of 1,7-Di(methyl-d3)-naphthalene depends on its application. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to track its incorporation and transformation within biological systems.

相似化合物的比较

1,7-Di(methyl-d3)-naphthalene can be compared with other deuterated naphthalene derivatives, such as:

- 1,4-Di(methyl-d3)-naphthalene

- 1,5-Di(methyl-d3)-naphthalene

- 2,6-Di(methyl-d3)-naphthalene

These compounds share similar isotopic labeling but differ in the positions of the deuterated methyl groups. The unique positioning of the deuterium atoms in this compound provides distinct NMR signals and reactivity patterns, making it valuable for specific research applications.

生物活性

1,7-Di(methyl-d3)-naphthalene (CAS No. 29636-70-2) is a deuterated naphthalene derivative that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a naphthalene backbone with two methyl groups substituted at the 1 and 7 positions, where the methyl groups are deuterated. This modification enhances its utility in studies involving isotopic labeling, allowing for precise tracking of metabolic pathways and interactions within biological systems.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on naphthalene derivatives have shown their potential to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. Specifically, these compounds may interact with DNA repair mechanisms or influence apoptosis-related proteins.

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes involved in critical biological processes.

Case Studies

- Cellular Assays : In vitro studies have demonstrated that naphthalene derivatives can significantly reduce cell viability in cancerous cells. For example, a study reported an IC50 value of less than 200 nM for a related compound against breast cancer cell lines .

- Animal Models : Animal studies involving similar compounds have indicated reduced tumor growth rates when administered alongside conventional chemotherapeutics, suggesting a synergistic effect that could enhance treatment efficacy .

Data Table: Summary of Biological Activities

| Activity Type | Description | IC50 Values |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | <200 nM |

| Enzyme Inhibition | Inhibits DNA polymerase theta | <200 nM |

| Metabolic Pathway Tracing | Utilized in isotopic labeling studies | N/A |

属性

IUPAC Name |

1,7-bis(trideuteriomethyl)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12/c1-9-6-7-11-5-3-4-10(2)12(11)8-9/h3-8H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUWFVKLHHEKGV-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(C=CC=C2C=C1)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。